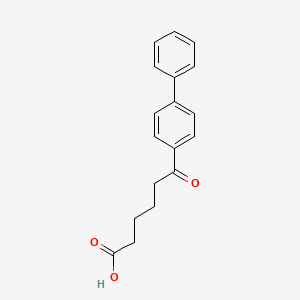
6-(4-biphenyl)-6-oxohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid is an organic compound that features a biphenyl group attached to a hexanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid typically involves the coupling of a biphenyl derivative with a hexanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where a biphenyl compound reacts with a hexanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the yield and purity of the product .
化学反应分析
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbox
生物活性
6-(4-biphenyl)-6-oxohexanoic acid, also known as 4-biphenylyl-6-oxohexanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a biphenyl group attached to a six-carbon chain terminating in a carboxylic acid group. This structure allows for various interactions, such as pi-pi stacking and hydrogen bonding , which are critical for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C_{16}H_{16}O_{3} |
| Molecular Weight | 256.29 g/mol |
| Functional Groups | Carboxylic acid (–COOH), ketone (C=O) |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can engage in hydrogen bonding with proteins and nucleic acids, while the biphenyl moiety may facilitate hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed range from 1 to 8 µM against various strains, including antibiotic-resistant variants.
Cytotoxicity
The compound's cytotoxic effects have been evaluated on several normal and transformed cell lines. The results suggest that while it possesses cytotoxic properties, these effects are generally low at concentrations within the MIC range. This selective toxicity could make it a candidate for further development in therapeutic applications.
Case Studies
- Antibacterial Efficacy : A study published in Bioorganic & Medicinal Chemistry demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Time-killing experiments revealed rapid bacteriolysis within minutes for E. coli, while S. aureus showed slower permeabilization of the cytoplasmic membrane .
- Mechanism Exploration : Another investigation focused on the interaction of this compound with bacterial membranes, elucidating its mechanism of action through membrane disruption and subsequent cell death.
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Ligand Properties : The compound has been studied for its potential as a ligand in metal complexes due to its ability to form stable coordination bonds.
- Hydrophobicity and Toxicity Correlation : Studies suggest that the hydrophobic nature of the biphenyl group contributes to its antibacterial activity while maintaining low toxicity to human cells .
属性
IUPAC Name |
6-oxo-6-(4-phenylphenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(8-4-5-9-18(20)21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVUUGURDBVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575211 |
Source


|
| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5366-53-0 |
Source


|
| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














